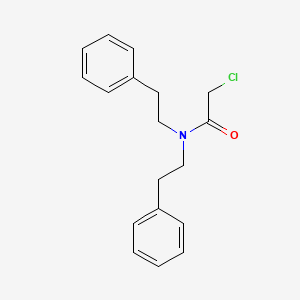

2-chloro-N,N-bis(2-phenylethyl)acetamide

Description

2-Chloro-N,N-bis(2-phenylethyl)acetamide is a chloroacetamide derivative characterized by two 2-phenylethyl substituents on the nitrogen atom. The compound’s core consists of a chloroacetyl group (-CO-CH2-Cl) linked to two bulky aromatic substituents, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

2-chloro-N,N-bis(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO/c19-15-18(21)20(13-11-16-7-3-1-4-8-16)14-12-17-9-5-2-6-10-17/h1-10H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPVKJHQSCSZGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN(CCC2=CC=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-bis(2-phenylethyl)acetamide typically involves the reaction of 2-chloroacetyl chloride with N,N-bis(2-phenylethyl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-bis(2-phenylethyl)acetamide undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Major Products

Substitution: Various substituted amides.

Oxidation: N-oxides.

Reduction: Amines and other reduced derivatives.

Scientific Research Applications

2-chloro-N,N-bis(2-phenylethyl)acetamide has been extensively studied for its applications in various fields:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its hepatoprotective properties and ability to protect cells against oxidative stress.

Medicine: Explored for potential therapeutic applications due to its biological activity.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which 2-chloro-N,N-bis(2-phenylethyl)acetamide exerts its effects involves its interaction with cellular components. The compound is believed to target specific enzymes and proteins involved in oxidative stress pathways, thereby providing protective effects against cellular damage. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

2-Chloro-N,N-bis(2-methylpropyl)acetamide (CAS 5326-82-9)

- Structure : Features two isobutyl (2-methylpropyl) groups instead of 2-phenylethyl substituents.

- Synthesis : Prepared via reaction of diisobutylamine with chloroacetyl chloride, yielding 96% ( ).

- Properties: Molecular formula C10H20ClNO (MW 205.72). The absence of aromatic rings reduces steric hindrance and π-π interactions compared to the phenylethyl analog.

2-Chloro-N-(2-phenylethyl)-N-(substituted)acetamides

- Example : N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide (Ocfentanil, ).

- Key Differences : Incorporates a piperidinyl group and methoxy substituent, enhancing pharmacologic activity (opioid receptor binding).

2-Chloro-N-phenylacetamide (CAS 351-04-2, )

- Structure : Single phenyl group instead of bis(2-phenylethyl).

- Crystallography : Antiparallel alignment of N–H and C=O bonds, with syn conformation of C–Cl and C=O groups. Hydrogen bonding forms infinite chains in the solid state ( ).

Physicochemical and Spectral Properties

Crystallographic and Solid-State Behavior

Q & A

Q. What are the optimized synthetic routes for 2-chloro-N,N-bis(2-phenylethyl)acetamide, and how can reaction progress be monitored?

Methodological Answer: Synthesis typically involves C-amidoalkylation of aromatic substrates using chloroacetamide derivatives. A common approach employs 2-chloroacetamide reacted with phenylethylamine derivatives in the presence of a weak base (e.g., K₂CO₃) in acetonitrile. Reaction progress is monitored via Thin-Layer Chromatography (TLC) to track intermediate formation. Post-synthesis, residual base is removed by filtration, and the product is purified via solvent evaporation under reduced pressure . For structural analogs, IR and NMR spectroscopy are critical for confirming amide bond formation (C=O stretch at ~1650 cm⁻¹ in IR) and alkyl chain integration (δ 3.5–4.5 ppm for CH₂Cl in ¹H NMR) .

Q. How is structural characterization performed for chloroacetamide derivatives, and what spectral markers are key?

Methodological Answer: Structural elucidation relies on multi-spectral analysis:

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- ¹H/¹³C NMR : Identify alkyl chain environments (e.g., δ 2.8–3.5 ppm for CH₂ adjacent to nitrogen) and aromatic protons (δ 6.8–7.5 ppm). For example, 2-chloro-N-(2-phenylethyl)acetamide derivatives show distinct splitting patterns for ethylenic protons due to restricted rotation .

- X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) and dihedral angles between aromatic rings, critical for understanding conformational stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar chloroacetamide derivatives?

Methodological Answer: Discrepancies in spectral data (e.g., NMR chemical shifts or IR absorption bands) often arise from subtle differences in substituent effects or solvent interactions. To address this:

- Perform solvent-dependent NMR studies to assess conformational flexibility.

- Use Density Functional Theory (DFT) calculations to predict vibrational frequencies and compare them with experimental IR data.

- Cross-validate with single-crystal XRD to resolve ambiguities in molecular geometry, as demonstrated in studies of N-(4-fluorophenyl)-2-chloroacetamide .

Q. What computational strategies are effective in predicting the bioactivity of chloroacetamide derivatives?

Methodological Answer:

- Molecular Docking : Screen against target proteins (e.g., SARS-CoV-2 main protease) using software like AutoDock Vina. Prioritize compounds with strong hydrogen-bonding interactions at active sites, as seen in studies of anti-COVID-19 acetamide derivatives .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ constants) with bioactivity data. For example, electron-withdrawing groups (e.g., -NO₂, -Cl) on aromatic rings enhance pesticidal activity by modulating electron density at the amide nitrogen .

Q. How can byproduct formation during synthesis be systematically analyzed and minimized?

Methodological Answer: Byproducts (e.g., 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene)) often form via competing pathways. Mitigation strategies include:

- Reaction Kinetics Analysis : Vary temperature and solvent polarity to suppress side reactions.

- LC-MS Monitoring : Detect low-abundance intermediates in real-time.

- Additive Screening : Introduce phase-transfer catalysts to enhance selectivity, as reported in trichloroethyl-substituted acetamide syntheses .

Q. What role do intramolecular interactions play in the reactivity of chloroacetamide derivatives?

Methodological Answer: Intramolecular hydrogen bonds (e.g., C–H···O) stabilize specific conformations, influencing reactivity. For example:

- In 2-chloro-N-(4-fluorophenyl)acetamide, an intramolecular C–H···O interaction reduces rotational freedom, favoring a planar amide group. This enhances electrophilicity at the carbonyl carbon, critical for nucleophilic substitution reactions .

- Dynamic NMR Studies can quantify rotational barriers, while XRD reveals packing effects from intermolecular N–H···O bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.